molecular formula C16H8ClN7 B598078 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride CAS No. 102568-49-0

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride

Cat. No.: B598078
CAS No.: 102568-49-0
M. Wt: 333.739
InChI Key: KAYNUWBQURWCCR-UHFFFAOYSA-M
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Description

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is a chemical compound with the molecular formula C16H10ClN7 It is known for its unique structure, which includes two cyanophenyl groups and a tetrazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride typically involves the reaction of 3-cyanobenzaldehyde with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazolium ring. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The cyanophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The tetrazolium core plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2,3-bis(4-cyanophenyl)-2H-tetrazol-3-ium chloride
  • 5-Cyano-2,3-bis(2-cyanophenyl)-2H-tetrazol-3-ium chloride
  • 5-Cyano-2,3-bis(3-methylphenyl)-2H-tetrazol-3-ium chloride

Uniqueness

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride is unique due to the specific positioning of the cyanophenyl groups, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3-bis(3-cyanophenyl)tetrazol-2-ium-5-carbonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N7.ClH/c17-9-12-3-1-5-14(7-12)22-20-16(11-19)21-23(22)15-6-2-4-13(8-15)10-18;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYNUWBQURWCCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C#N)C#N)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704518
Record name 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102568-49-0
Record name 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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